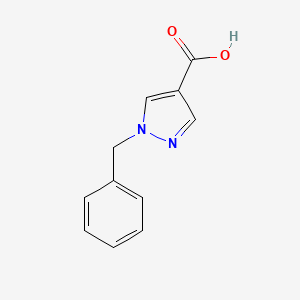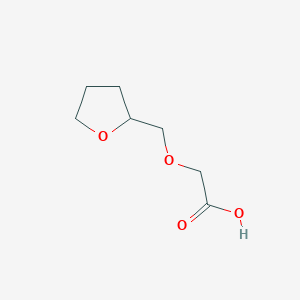
2-Bromo-3-methyl-5-nitropyridine
Overview
Description
“2-Bromo-3-methyl-5-nitropyridine” is a chemical compound with the molecular formula C6H5BrN2O2 . It is a crystal-powder form and is stored in a refrigerator .
Molecular Structure Analysis
The molecular structure of 2-Bromo-3-methyl-5-nitropyridine has been determined using the DFT B3LYP/6-311G(2d,2p) approach . The molecular weight of this compound is 217.02 g/mol .
Physical And Chemical Properties Analysis
2-Bromo-3-methyl-5-nitropyridine is a crystal-powder form and is stored in a refrigerator . Its molecular weight is 217.02 g/mol . The exact mass and monoisotopic mass are 215.95344 g/mol . It has a complexity of 159 .
Scientific Research Applications
Organic Synthesis
2-Bromo-3-methyl-5-nitropyridine: is a versatile intermediate in organic synthesis. Its molecular structure allows for various chemical reactions, making it a valuable compound for constructing complex organic molecules. For instance, it can undergo Suzuki-Miyaura coupling reactions to form biaryl structures, which are crucial in the development of pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, 2-Bromo-3-methyl-5-nitropyridine serves as a building block for the synthesis of potential therapeutic agents. Its nitropyridine moiety is particularly significant in the design of drugs targeting central nervous system disorders and cancers due to its ability to modulate pharmacokinetic properties .
Material Science
This compound finds applications in material science, particularly in the development of organic electronic materials. The nitropyridine group can act as an electron acceptor, making 2-Bromo-3-methyl-5-nitropyridine suitable for creating organic semiconductors with desirable electronic properties .
Catalysis
2-Bromo-3-methyl-5-nitropyridine: can be used in catalysis research. Its bromine atom can be replaced by other functional groups in the presence of a catalyst, enabling the synthesis of a wide range of substituted pyridines. These derivatives can serve as ligands in transition metal catalysis, which is pivotal in industrial chemical processes .
Agrochemical Research
The compound’s reactivity makes it a candidate for synthesizing novel agrochemicals. Its ability to form various bonds and rings through reactions like nucleophilic substitution can lead to the creation of new pesticides and herbicides with improved efficacy and safety profiles .
Photodynamic Therapy
In the field of photodynamic therapy, 2-Bromo-3-methyl-5-nitropyridine could be explored for the development of photosensitizers. These are compounds that, upon light activation, produce reactive oxygen species capable of destroying cancer cells. The compound’s structure allows for modifications that can tune its absorption properties to the desired therapeutic window .
Safety and Hazards
Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which 2-bromo-3-methyl-5-nitropyridine belongs, are known to interact with various biological targets .
Biochemical Pathways
Nitropyridines are known to participate in various chemical reactions, leading to the synthesis of different compounds
Result of Action
The compound’s unique mode of action suggests that it could have specific effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-3-methyl-5-nitropyridine. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability .
properties
IUPAC Name |
2-bromo-3-methyl-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-4-2-5(9(10)11)3-8-6(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIQHPKXSLHGBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10409464 | |
| Record name | 2-Bromo-3-methyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-methyl-5-nitropyridine | |
CAS RN |
23132-21-0 | |
| Record name | 2-Bromo-3-methyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-3-methyl-5-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




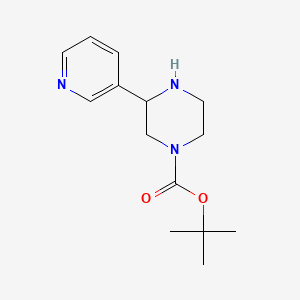

![benzenecarbaldehyde N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone](/img/structure/B1276442.png)
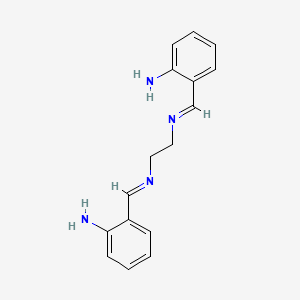
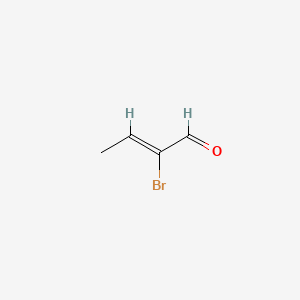

![N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide](/img/structure/B1276453.png)

